

## Thalidomide-5-piperazine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thalidomide-5-piperazine

Cat. No.: B13594121 Get Quote

## In-Depth Technical Guide to Thalidomide-5piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-5-piperazine**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, synthesis, and biological function, with a focus on its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

## **Chemical Identifiers and Properties**

**Thalidomide-5-piperazine** is a derivative of thalidomide, featuring a piperazine moiety at the 5-position of the phthalimide ring. This modification provides a crucial attachment point for linkers in the synthesis of PROTACs. While several related compounds exist, the parent molecule, **Thalidomide-5-piperazine**, is identified by the chemical identifiers listed below. Data for the closely related Boc-protected intermediate and the hydrochloride salt are also provided for comparison.



| Identifier        | Thalidomide-5-<br>piperazine                                                    | Thalidomide-<br>piperazine-Boc                                                               | Thalidomide-5'-<br>piperazine HCl salt                                                        |
|-------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| CAS Number        | 2154342-61-5[1]                                                                 | 2222114-64-7[2]                                                                              | 2228029-82-9[3]                                                                               |
| Molecular Formula | C17H18N4O4                                                                      | C22H26N4O6[1][2]                                                                             | C17H18N4O4[3]                                                                                 |
| Molecular Weight  | 342.35 g/mol                                                                    | 442.5 g/mol [1][2]                                                                           | 342.4 g/mol [3]                                                                               |
| IUPAC Name        | 2-(2,6-dioxopiperidin-<br>3-yl)-5-(piperazin-1-<br>yl)isoindoline-1,3-<br>dione | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[2] | 2-(2,6-dioxopiperidin-<br>3-yl)-5-(piperazin-1-<br>yl)isoindoline-1,3-<br>dione hydrochloride |
| Appearance        | -                                                                               | Light yellow to yellow solid[2]                                                              | -                                                                                             |
| Purity            | >95% (typical)                                                                  | >98% (typical)[2]                                                                            | -                                                                                             |
| Storage           | Store at -20°C[3]                                                               | Store at -20°C or<br>-80°C[4]                                                                | Store at -20°C[3]                                                                             |

## **Synthesis Protocol**

The synthesis of **Thalidomide-5-piperazine** can be achieved through a two-step process involving an initial palladium-catalyzed Buchwald-Hartwig amination to form the Boc-protected intermediate, followed by deprotection of the piperazine moiety.

# Synthesis of tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate (Thalidomide-piperazine-Boc)

This procedure is adapted from the synthesis of similar compounds and utilizes a Buchwald-Hartwig cross-coupling reaction.[2]

#### Materials:

• 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)



- tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>)
- (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous Toluene

#### Procedure:

- To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[2]
- Purge the flask with an inert gas (e.g., argon or nitrogen).
- Add anhydrous toluene to the flask, followed by the addition of Pd<sub>2</sub>(dba)<sub>3</sub> (0.05 equivalents).
- Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.
- Concentrate the filtrate under reduced pressure.[2]
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[2]

### **Deprotection to Yield Thalidomide-5-piperazine**

#### Materials:

• Thalidomide-piperazine-Boc



- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

#### Procedure:

- Dissolve Thalidomide-piperazine-Boc in dichloromethane.
- Add an excess of trifluoroacetic acid to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- The resulting residue can be purified by a suitable method, such as precipitation or chromatography, to yield **Thalidomide-5-piperazine**.

## **Analytical Data (Expected)**

While specific spectra for **Thalidomide-5-piperazine** are not readily available in the public domain, the expected analytical data can be inferred from its Boc-protected precursor.[2]



| Technique                                   | Expected Data for Thalidomide-piperazine-Boc                                                                                                                                                                                   | Expected Changes for Thalidomide-5-piperazine                                                                                  |
|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR                          | Characteristic signals for the aromatic protons of the phthalimide ring, the piperidine and piperazine rings, and a prominent singlet for the tert-butyl protecting group.[2]                                                  | Disappearance of the singlet corresponding to the tert-butyl group. Potential shifts in the signals of the piperazine protons. |
| <sup>13</sup> C NMR                         | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group.[2] | Disappearance of the signals for the quaternary and methyl carbons of the Boc group.                                           |
| Mass Spectrometry (ESI-MS)                  | [M+H] <sup>+</sup> ≈ 443.19[2]                                                                                                                                                                                                 | [M+H] <sup>+</sup> ≈ 343.14                                                                                                    |
| High-Resolution Mass<br>Spectrometry (HRMS) | Calculated for C <sub>22</sub> H <sub>27</sub> N <sub>4</sub> O <sub>6</sub><br>[M+H] <sup>+</sup> : 443.1929[2]                                                                                                               | Calculated for C <sub>17</sub> H <sub>19</sub> N <sub>4</sub> O <sub>5</sub><br>[M+H] <sup>+</sup> : 343.1406                  |

## **Biological Function and Mechanism of Action**

**Thalidomide-5-piperazine** functions as a Cereblon (CRBN) E3 ligase ligand. CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] By binding to CRBN, **Thalidomide-5-piperazine** can be incorporated into PROTACs to recruit this E3 ligase to a specific protein of interest (POI) for degradation.

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand is as follows:

- The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and CRBN.
- This binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4^CRBN^ E3 ligase.



- The close proximity facilitated by the ternary complex allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI.
- The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.

## **Experimental Protocols**

The following are detailed protocols for key experiments to characterize the biological activity of **Thalidomide-5-piperazine** or PROTACs derived from it.

#### **TR-FRET CRBN Binding Assay**

This assay quantifies the binding affinity of a compound to CRBN in a competitive format.[5]

Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by the test compound. A terbium (Tb)-labeled antibody binds to the tagged CRBN protein, and when a fluorescent tracer binds to CRBN, excitation of the terbium donor leads to fluorescence resonance energy transfer (FRET) to the acceptor. Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.

Procedure:

#### Foundational & Exploratory





- Prepare serial dilutions of the test compound (e.g., **Thalidomide-5-piperazine**).
- Dispense the compound dilutions into a low-volume 384-well plate.
- Add a pre-mixed solution of GST-tagged CRBN protein and a fluorescently labeled thalidomide derivative (tracer).[6]
- Add a pre-mixed solution of the Tb-labeled anti-GST antibody.
- Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).[6]
- Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC<sub>50</sub>.





Click to download full resolution via product page

Caption: Workflow for a TR-FRET CRBN binding assay.



#### **Western Blot Analysis for Protein Degradation**

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC derived from **Thalidomide-5-piperazine**.[7]

#### Procedure:

- Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and controls (e.g., DMSO as a vehicle control) for a desired time period (e.g., 4, 8, 16, 24 hours).[8]
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
- Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.
   Denature the proteins by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Separate the proteins by size on an SDS-PAGE gel.[7]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
  - Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]
  - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry



software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.[7]





Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide-5'-piperazine, HCl salt, 2228029-82-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Thalidomide-5-piperazine CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13594121#thalidomide-5-piperazine-cas-numberand-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com